4-tert-butyl-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide
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Overview
Description
4-tert-butyl-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a fluorophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile oxide under appropriate conditions.
Introduction of the fluorophenyl group: This step involves the coupling of the oxadiazole intermediate with a fluorophenyl derivative, often using palladium-catalyzed cross-coupling reactions.
Attachment of the tert-butyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-tert-butyl-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(2-fluorophenyl)benzamide
- 4-tert-butyl-N-(4-chlorophenyl)benzamide
- 4-tert-butyl-N-(2-methoxyphenyl)benzamide
Uniqueness
4-tert-butyl-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack this structural feature.
Properties
Molecular Formula |
C19H18FN3O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-tert-butyl-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C19H18FN3O2/c1-19(2,3)14-8-4-13(5-9-14)18(24)21-17-16(22-25-23-17)12-6-10-15(20)11-7-12/h4-11H,1-3H3,(H,21,23,24) |
InChI Key |
XVOHUUFSPNKHTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)F |
Origin of Product |
United States |
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